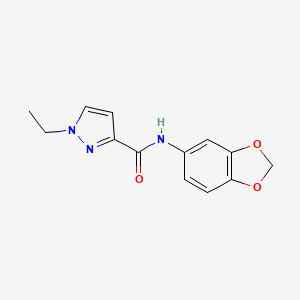

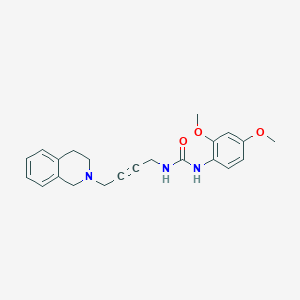

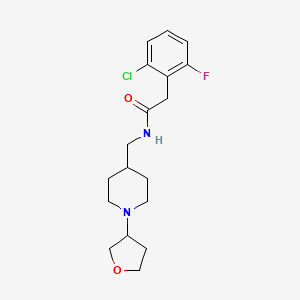

N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Chemistry and Compound Functionalization

Experimental and theoretical studies have explored the functionalization reactions of pyrazole derivatives, highlighting their versatility in creating novel compounds. For example, the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition showcases innovative pathways to generate new chemical entities without the need for catalysts, offering potential in various synthetic applications (Liu et al., 2014).

Antibacterial and Antifungal Applications

Research into benzothiazolyl and pyrazolone derivatives has revealed promising antibacterial and antifungal activities. These compounds have been designed and synthesized with the aim of tackling resistant microbial strains, indicating their potential use in developing new antimicrobial agents (Palkar et al., 2017).

Anticancer Activity

Novel pyrazole derivatives have been synthesized and evaluated for their anticancer activities, with some showing promising results as cell cycle inhibitors. Such compounds have been developed using environmentally sustainable methods, and their ability to induce apoptosis and affect cell cycle phases in cancer cells highlights their potential as anticancer drugs (Nițulescu et al., 2015).

Molecular Interaction and Drug Development

The molecular interaction of pyrazole derivatives with biological targets such as cannabinoid receptors has been studied to understand their mechanism of action. These findings contribute to the development of compounds with potential therapeutic applications, including antagonists for cannabinoid receptors, which could lead to new treatments for various conditions (Shim et al., 2002).

Material Science Applications

Pyrazole derivatives have also been explored for their applications in material science, such as the development of conductive polymers for sensing applications. This research opens up possibilities for utilizing these compounds in the creation of new materials with specific electrical properties, potentially useful in various technological applications (Abdel-Rahman et al., 2023).

Mechanism of Action

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect various biochemical pathways. Nitric oxide plays a role in numerous pathways, including those involved in immune response, neurotransmission, and regulation of cell death. Changes in nitric oxide production can therefore have wide-ranging effects .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. For instance, in a disease state where nitric oxide production is dysregulated, modulating the activity of nitric oxide synthase could potentially restore normal function .

Action Environment

The efficacy and stability of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific cellular environment in which the compound is active .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIPFKBWQBSXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)